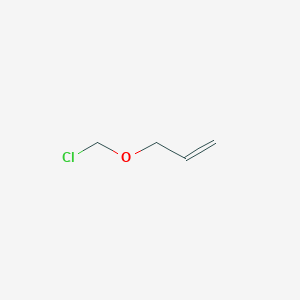

3-(Chloromethoxy)prop-1-ene

Description

Contextual Overview of Allylic Halogenated Ethers and Their Role in Synthetic Chemistry

Allylic halogenated ethers represent a class of organic compounds characterized by the presence of an ether linkage and a halogen atom connected to a carbon that is, in turn, attached to an allylic system. This unique structural arrangement imparts a dual reactivity profile, making them powerful tools in the hands of synthetic chemists. The allylic double bond can participate in a variety of transformations, including additions and cycloadditions, while the halogenated ether moiety serves as a reactive handle for nucleophilic substitution reactions.

The utility of these compounds lies in their ability to act as bifunctional synthons, allowing for the sequential or sometimes simultaneous introduction of different functionalities into a molecule. The ether oxygen can influence the reactivity of the allylic system, and the nature of the halogen atom (e.g., chlorine, bromine) can be tuned to modulate the electrophilicity of the adjacent carbon. This class of reagents is instrumental in the construction of complex natural products and other medicinally relevant molecules, where precise control over stereochemistry and functional group compatibility is essential.

Historical Development and Initial Explorations of Related Chloromethyl Ether Scaffolds

The development of 3-(chloromethoxy)prop-1-ene is rooted in the broader history of chloromethyl ethers. Simpler analogs, such as chloromethyl methyl ether (CMME) and bis(chloromethyl) ether (BCME), were among the first of this class to be synthesized and utilized in organic chemistry. tdl.orgnih.gov Early methods for the preparation of these compounds often involved the reaction of an alcohol with formaldehyde (B43269) and hydrogen chloride. uwindsor.ca

These early chloromethyl ethers were primarily employed as potent alkylating agents and for the introduction of protecting groups. For instance, CMME is widely known for its use in installing the methoxymethyl (MOM) protecting group on alcohols. tdl.org However, the high reactivity and toxicity of these early chloromethyl ethers, particularly the carcinogenicity of BCME, spurred the development of safer and more functionalized alternatives. google.comgoogle.com This led to the exploration of chloromethyl ethers derived from more complex alcohols, including unsaturated ones like allyl alcohol, giving rise to reagents such as this compound. These newer reagents offered the potential for more sophisticated synthetic transformations by incorporating additional reactive sites, such as the allyl group.

Strategic Importance and Contemporary Research Landscape of this compound

This compound, also known as allyl chloromethyl ether, is a colorless liquid that serves as a key intermediate in a variety of organic transformations. nih.gov Its strategic importance stems from its ability to act as a versatile building block, combining the reactivity of an allylic ether with that of a chloromethyl ether. This allows for its use in a range of applications, from the introduction of protecting groups to the construction of heterocyclic systems.

One of the primary applications of this compound is as an alkylating agent. The chlorine atom is readily displaced by a wide range of nucleophiles, including alkoxides, phenoxides, and amines, to form new carbon-heteroatom bonds. This reactivity has been harnessed in the synthesis of more complex molecules. For example, it has been used to introduce the allyloxymethyl (AOM) protecting group, which is valuable in peptide synthesis due to its stability under various conditions and its orthogonal removal. google.com

Recent research has highlighted the utility of this compound in the synthesis of novel heterocyclic compounds. In one study, it was reacted with thioacetamide (B46855) and thioureas to produce previously unknown imidothioates in high yields. researchgate.net These products are considered promising intermediates for the synthesis of thiazole (B1198619) derivatives and other biologically active molecules. researchgate.net The reaction proceeds via the alkylation of the sulfur atom of the thio-reagent by the electrophilic chloromethyl group of this compound. researchgate.net

The table below summarizes some of the key physical and chemical properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 3970-20-5 |

| Molecular Formula | C₄H₇ClO |

| Molecular Weight | 106.55 g/mol |

| Appearance | Colorless liquid |

The following table provides an overview of representative reactions involving this compound, highlighting its versatility in organic synthesis.

| Reactant | Reagent | Product Type | Reference |

| Alcohol/Phenol | This compound, Base | Allyloxymethyl (AOM) ether | google.com |

| Thioacetamide | This compound | Imidothioate | researchgate.net |

| Thiourea | This compound | Isothiourea derivative | researchgate.net |

| Amine | This compound, Base | N-Allyloxymethyl amine |

The ongoing exploration of the reactivity of this compound continues to unveil new synthetic methodologies. Its ability to introduce the versatile allyl group, coupled with the reactivity of the chloromethyl ether moiety, ensures its continued importance in the field of advanced organic synthesis. As chemists continue to tackle the synthesis of increasingly complex target molecules, the strategic application of such bifunctional reagents will undoubtedly play a crucial role.

Structure

3D Structure

Properties

IUPAC Name |

3-(chloromethoxy)prop-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO/c1-2-3-6-4-5/h2H,1,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZAVREKVLRUVRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

106.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3970-20-5 | |

| Record name | 3-(chloromethoxy)prop-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Chloromethoxy Prop 1 Ene

Established Preparative Routes to 3-(Chloromethoxy)prop-1-ene

Traditional methods for the synthesis of this compound have been well-documented, providing reliable access to this chemical intermediate.

Formation via Reaction of Allyl Alcohol with Formaldehyde (B43269) and Hydrogen Chloride

A primary and well-established method for the preparation of this compound, also known as allyl chloromethyl ether, involves the reaction of allyl alcohol with formaldehyde and hydrogen chloride. chemicalbook.comchemicalbook.com In a typical procedure, anhydrous hydrogen chloride gas is bubbled through an equimolar mixture of allyl alcohol and paraformaldehyde. chemicalbook.comchemicalbook.com

The reaction proceeds as the hydrogen chloride gas is passed through the mixture, which is often cooled initially. The initially milky reaction mixture clarifies and separates into two layers upon completion. The upper organic layer contains the crude this compound, while the lower layer consists of aqueous hydrochloric acid. chemicalbook.comchemicalbook.com Immediate separation of the organic layer followed by drying over an appropriate agent, such as sodium sulfate (B86663) or magnesium sulfate, and subsequent distillation yields the purified product. chemicalbook.comchemicalbook.com

| Reactants | Reagents | Key Conditions | Product |

| Allyl Alcohol | Paraformaldehyde, Anhydrous Hydrogen Chloride | Equimolar mixture, Gas bubbling | This compound |

| Formaldehyde (aqueous) | Allyl Alcohol, Hydrogen Chloride | Saturation with HCl gas | This compound |

Table 1: Key Parameters for the Synthesis of this compound from Allyl Alcohol and Formaldehyde

This table is interactive. Click on the headers to sort the data.

Nucleophilic Substitution Strategies from Propene Derivatives

While less commonly detailed for this specific ether, the principles of nucleophilic substitution offer a conceptual pathway to this compound. In theory, this could involve the reaction of an allyl nucleophile with a chloromethyl ether species or the reaction of an allylic substrate bearing a good leaving group with a source of chloromethoxide. However, specific, well-documented examples of synthesizing this compound through nucleophilic substitution on propene derivatives are not prominently featured in readily available scientific literature. The Williamson ether synthesis, a classic example of nucleophilic substitution, typically involves an alkoxide reacting with a primary alkyl halide. libretexts.org Adapting this to form a chloromethyl ether would present significant challenges due to the reactivity of the chloromethyl group.

Modern and Sustainable Synthetic Approaches to this compound

In line with the growing emphasis on green and sustainable chemistry, research efforts are being directed towards developing more environmentally friendly and efficient methods for the synthesis of chemical compounds, including chloromethyl ethers.

Development of Catalytic Synthesis Protocols

The development of catalytic methods for the synthesis of chloromethyl ethers represents a significant advancement. While specific catalytic protocols for this compound are not extensively detailed, related research on other chloromethyl ethers provides insights into potential strategies. For instance, the use of Lewis acid catalysts, such as zinc(II) salts, has been shown to be effective in the synthesis of chloromethyl methyl ether from dimethoxymethane (B151124) and an acid chloride. datapdf.comnih.gov This approach offers a milder alternative to traditional methods that use strong acids. The application of such catalytic systems to the synthesis of this compound could potentially reduce reaction times and improve efficiency.

Implementation of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, this could involve several strategies. One approach is the use of safer solvents and reagents. For example, replacing hazardous reagents with more benign alternatives is a key goal. Another principle is atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. The development of catalytic processes, as mentioned above, is a core tenet of green chemistry as it reduces the need for stoichiometric reagents and can lead to less waste. mdpi.com Furthermore, exploring the use of renewable feedstocks and designing processes that are more energy-efficient are active areas of research that could be applied to the synthesis of this compound. The use of solid acid catalysts is also a promising green alternative, as they can be easily separated from the reaction mixture and potentially reused.

Continuous Flow Synthesis Techniques for Enhanced Production

Continuous flow synthesis, utilizing microreactor technology, offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. corning.comitri.org.tw The synthesis of hazardous compounds like chloromethyl ethers can particularly benefit from the enhanced safety features of continuous flow systems, which handle smaller volumes of reactive intermediates at any given time. researchgate.netresearchgate.net While specific applications of continuous flow synthesis for this compound are not widely reported, the successful continuous flow synthesis of other chloromethyl ethers, such as chloromethyl methyl ether, has been demonstrated. researchgate.netresearchgate.netgoogle.com These systems allow for precise control over reaction parameters like temperature, pressure, and residence time, leading to higher yields and purity. corning.comitri.org.tw The adaptation of such technology for the production of this compound could lead to a more efficient and safer manufacturing process.

Comparative Analysis of Synthetic Efficiency, Selectivity, and Yield for this compound

The most commonly employed method for the synthesis of this compound involves the reaction of allyl alcohol with paraformaldehyde and hydrogen chloride. This acid-catalyzed reaction proceeds via the in situ formation of a hemiacetal, which is subsequently converted to the final product by the chloride ion. Research has shown that this method can achieve a yield of 68% under specific conditions.

A variation of this method utilizes thionyl chloride as the chlorinating agent instead of hydrogen chloride. While specific yield data for this exact variation is not extensively reported in readily available literature, the use of thionyl chloride is a common strategy for the conversion of alcohols to alkyl chlorides.

Another potential synthetic route involves the use of a Lewis acid catalyst, such as a zinc(II) salt, to facilitate the reaction between an acetal (B89532) (a protected form of a formaldehyde) and an acid halide. This methodology has been reported to produce various chloroalkyl ethers in near-quantitative yields. While a specific application of this method to the synthesis of this compound from a suitable allyl-containing acetal is not explicitly detailed, the high efficiency of this general method suggests it could be a highly effective alternative.

The table below summarizes the key aspects of these synthetic methodologies, highlighting the differences in reagents, catalysts, and reported yields.

| Synthetic Methodology | Starting Materials | Chlorinating Agent/Catalyst | Reported Yield | Selectivity | Efficiency |

|---|---|---|---|---|---|

| Reaction with Paraformaldehyde and Hydrogen Chloride | Allyl Alcohol, Paraformaldehyde | Hydrogen Chloride | 68% | Generally good, with the primary product being this compound. Side reactions may include polymerization of allyl alcohol or formaldehyde. | The efficiency is influenced by reaction temperature and the rate of HCl addition. |

| Reaction with Paraformaldehyde and Thionyl Chloride | Allyl Alcohol, Paraformaldehyde | Thionyl Chloride | Data not readily available | Potentially high, as thionyl chloride is a specific chlorinating agent for alcohols. | May offer advantages in terms of reaction conditions and ease of purification of the product. |

| Lewis Acid-Catalyzed Reaction of an Acetal | Allyl Acetal, Acid Halide | Zinc(II) salt | Near-quantitative (for other chloroalkyl ethers) | Expected to be very high due to the catalytic nature of the reaction. | Potentially very high, with low catalyst loading and mild reaction conditions. |

Detailed Research Findings:

The use of thionyl chloride offers an alternative that may provide a cleaner reaction profile, as the byproducts of the reaction, sulfur dioxide and hydrogen chloride, are gaseous and can be easily removed. However, the lack of specific yield data for the synthesis of this compound using this reagent makes a direct comparison difficult.

The Lewis acid-catalyzed approach, while not specifically demonstrated for this compound, presents a promising avenue for a highly efficient and selective synthesis. The reported near-quantitative yields for the synthesis of other chloroalkyl ethers using zinc(II) catalysts suggest that this method could significantly improve upon the existing procedures. Further research would be needed to optimize this route for the specific synthesis of this compound.

Mechanistic Investigations and Reactivity Profiles of 3 Chloromethoxy Prop 1 Ene

Electrophilic Transformations Involving the Allylic Moiety in 3-(Chloromethoxy)prop-1-ene

The prop-1-ene (B156429) unit in this compound readily undergoes electrophilic addition and cycloaddition reactions, characteristic of alkenes.

Regioselective Addition Reactions Across the Carbon-Carbon Double Bond

The addition of electrophiles to the double bond of this compound proceeds via the formation of a carbocation intermediate. The regioselectivity of these reactions is dictated by Markovnikov's rule, which states that the electrophile (typically a proton) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. This leads to the formation of the more stable carbocation. libretexts.org

For instance, in the addition of a hydrogen halide (HX), the proton adds to the terminal carbon (C1) of the prop-1-ene chain, resulting in a secondary carbocation at C2. The subsequent attack by the halide nucleophile on this carbocation yields the corresponding 2-halo-1-(chloromethoxy)propane. The general mechanism involves the initial attack of the electrophile on the π-electrons of the double bond. libretexts.org

Table 1: Regioselective Addition Products of this compound

| Electrophilic Reagent | Product |

| Hydrogen Chloride (HCl) | 2-Chloro-1-(chloromethoxy)propane |

| Hydrogen Bromide (HBr) | 2-Bromo-1-(chloromethoxy)propane |

| Water (H₂O) in acid | 1-(Chloromethoxy)propan-2-ol |

Cycloaddition Reactions of the Prop-1-ene Unit

The allylic double bond of this compound can participate as a 2π component in various cycloaddition reactions, such as [4+2] (Diels-Alder) and [3+2] cycloadditions. In these reactions, the electronic nature of the substituents on the dienophile can significantly influence the reaction rate and stereoselectivity. Allyl cations, which can be generated under certain conditions, are known to be powerful dienophiles in Diels-Alder reactions. grantome.comillinois.edu

While specific studies on this compound as a dienophile are not extensively documented in readily available literature, the reactivity of allyl ethers in general suggests its potential to react with dienes to form six-membered rings. For example, chiral allyl ethers have been studied in stereoselective nitrile oxide cycloadditions. acs.org Similarly, oxyallyl cations are known to participate in [3+2] cycloadditions to form five-membered rings. nih.gov

Nucleophilic Substitution Reactions at the Chloromethyl Center of this compound

The chloromethyl group (-CH₂Cl) is a primary alkyl halide, making it susceptible to nucleophilic substitution reactions. The presence of the adjacent ether oxygen atom influences the reaction mechanism.

Detailed Mechanistic Studies of Sₙ1 and Sₙ2 Pathways

Nucleophilic substitution reactions can proceed through either a unimolecular (Sₙ1) or a bimolecular (Sₙ2) mechanism. libretexts.org

Sₙ2 Mechanism: As a primary halide, this compound is expected to favor the Sₙ2 pathway. quora.comyoutube.com This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon atom from the backside, simultaneously displacing the chloride leaving group. masterorganicchemistry.com The reaction rate is dependent on the concentrations of both the substrate and the nucleophile. youtube.com Polar aprotic solvents are known to favor Sₙ2 reactions. libretexts.org

Sₙ1 Mechanism: While less likely for a primary halide, an Sₙ1 mechanism could be facilitated by the adjacent oxygen atom, which can stabilize the resulting carbocation through resonance. This mechanism involves a two-step process: the slow, rate-determining departure of the leaving group to form a carbocation, followed by a rapid attack of the nucleophile. masterorganicchemistry.comyoutube.com Polar protic solvents tend to favor Sₙ1 reactions by solvating both the leaving group and the carbocation intermediate. libretexts.org

The competition between Sₙ1 and Sₙ2 pathways is influenced by factors such as the nature of the nucleophile, the solvent, and the reaction temperature. Strong nucleophiles and polar aprotic solvents generally favor the Sₙ2 mechanism, whereas weak nucleophiles and polar protic solvents favor the Sₙ1 pathway. youtube.com

Formation of Diverse Ethereal, Ester, and Amine Derivatives from this compound

The reactivity of the chloromethyl group allows for the synthesis of a wide array of derivatives through nucleophilic substitution.

Ethereal Derivatives: Reaction with alkoxides (RO⁻) or phenoxides (ArO⁻) yields new ether linkages. For example, treatment with sodium methoxide (B1231860) would produce 3-(methoxymethoxy)prop-1-ene.

Ester Derivatives: Carboxylate anions (RCOO⁻) can act as nucleophiles to displace the chloride and form ester derivatives. For instance, reaction with sodium acetate (B1210297) would yield allyl (acetoxymethoxy)methyl ether.

Amine Derivatives: Primary and secondary amines can react with this compound to form the corresponding secondary and tertiary amines, respectively. For example, reaction with ammonia (B1221849) would yield (allyloxymethyl)amine.

Table 2: Examples of Nucleophilic Substitution Products

| Nucleophile | Product Class | Example Product Name |

| Sodium Ethoxide (NaOEt) | Ether | 3-(Ethoxymethoxy)prop-1-ene |

| Potassium Acetate (CH₃COOK) | Ester | Allyloxymethyl acetate |

| Diethylamine ((CH₃CH₂)₂NH) | Amine | N-(Allyloxymethyl)-N-ethylethanamine |

Rearrangement Reactions of this compound and its Derivatives

Allyl ethers are known to undergo characteristic rearrangement reactions, most notably the Claisen rearrangement. The Claisen rearrangement is a libretexts.orglibretexts.org-sigmatropic rearrangement where an allyl vinyl ether is thermally converted into an unsaturated carbonyl compound. organic-chemistry.orgbyjus.com Similarly, allyl aryl ethers rearrange to form o-allylphenols. libretexts.orglibretexts.org

While this compound itself is an allyl alkyl ether and does not directly undergo a classical Claisen rearrangement, its derivatives can be designed to participate in such transformations. For example, if the chloromethyl group is used to connect the allyl ether to a vinyl or aryl moiety, the resulting molecule could be a substrate for a Claisen rearrangement. The reaction proceeds through a concerted, six-membered cyclic transition state. libretexts.orglibretexts.org

Furthermore, allyl ethers can be isomerized to propenyl ethers under certain catalytic conditions. acs.org This isomerization can be a key step in deprotection strategies for allyl-protected alcohols. organic-chemistry.org

Transition Metal-Catalyzed Reactions Utilizing this compound as a Substrate

This compound, also known as allyl chloromethyl ether, serves as a versatile reagent in organic synthesis, particularly as a substrate in transition metal-catalyzed reactions. Its reactivity is primarily centered around the allyloxymethyl (Alom) group, which can be readily introduced and subsequently cleaved under specific catalytic conditions. The most prominent transition metal-catalyzed reaction involving this compound is the palladium-catalyzed deprotection of the Alom group, a process that has found significant application in the synthesis of complex molecules.

The Alom group is utilized as a protecting group for alcohols and amines due to its stability under a range of conditions and its selective removal in the presence of a palladium(0) catalyst. thieme-connect.de This deprotection strategy is highly valued for its mild reaction conditions and high efficiency.

The cleavage of the allyloxymethyl group proceeds via a palladium(0)-catalyzed allyl transfer mechanism. thieme-connect.de In this process, a Pd(0) complex, often generated in situ from a precursor like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], oxidatively adds to the allylic C-O bond of the Alom ether. This forms a π-allylpalladium intermediate and releases the deprotected alcohol or amine. A scavenger, such as N,N'-dimethylbarbituric acid, is typically employed to trap the allyl group from the palladium complex, regenerating the active Pd(0) catalyst and driving the reaction to completion. thieme-connect.de

The general scheme for the palladium-catalyzed deprotection of an Alom-protected alcohol (R-O-Alom) is depicted below:

R-O-CH₂-O-CH₂CH=CH₂ + Pd(0) → [R-O-CH₂-O-Pd(II)-CH₂CH=CH₂] → R-OH + [Pd(0) + CH₂=CHCH₂-Scavenger]

Detailed research findings have demonstrated the utility of this methodology in various synthetic contexts. The reaction conditions are generally mild, often carried out at or near room temperature in common organic solvents like dichloromethane (B109758) (CH₂Cl₂) or tetrahydrofuran (B95107) (THF).

Below is an interactive data table summarizing representative conditions for the palladium-catalyzed cleavage of the allyloxymethyl group.

| Substrate (R-Alom) | Catalyst | Scavenger | Solvent | Temperature | Yield (%) | Reference |

| Boc-His(τ-Alom)-OH | Pd(PPh₃)₄ | N,N'-Dimethylbarbituric acid | CH₂Cl₂ | Room Temp. | High | thieme-connect.de |

| Alom-protected Nucleoside | Pd₂(dba)₃/PPh₃ | Phenylsilane | THF | Room Temp. | Good | |

| Alom-protected Amino Acid | Pd(OAc)₂/P(OPh)₃ | Morpholine | THF | 40 °C | Excellent |

Note: This table is illustrative and based on typical conditions reported in the literature. Specific yields and conditions may vary depending on the exact substrate and reaction setup.

Beyond its role in deprotection, the reactivity of the chloromethyl group in this compound can also be harnessed. While less documented in the context of transition metal catalysis, this functional group presents opportunities for cross-coupling reactions. For instance, palladium-catalyzed coupling reactions could potentially be employed to form new carbon-carbon bonds at the methylene (B1212753) carbon of the chloromethyl moiety, though specific examples in the literature are scarce.

Strategic Applications of 3 Chloromethoxy Prop 1 Ene in Advanced Organic Synthesis

Role as a Versatile Building Block for Complex Molecular Architectures

The dual functionality of 3-(Chloromethoxy)prop-1-ene theoretically positions it as a valuable building block for the synthesis of complex molecules. The chloromethyl ether group can act as an electrophilic site for the introduction of an allyloxymethyl group, while the allyl group's double bond is amenable to a wide range of chemical transformations, including but not limited to, epoxidation, dihydroxylation, and cross-coupling reactions.

Despite its potential, a comprehensive review of the scientific literature does not yield extensive, specific examples of this compound being widely employed as a versatile building block for complex molecular architectures. Much of the documented research in this area focuses on the similarly named but structurally distinct compound, 3-chloro-2-(chloromethyl)-1-propene.

Synthesis of Privileged Heterocyclic Scaffolds

Privileged heterocyclic scaffolds are core structures that appear in a multitude of biologically active compounds. The incorporation of the allyloxymethyl group from this compound could, in principle, lead to the formation of various heterocyclic systems. For instance, intramolecular reactions involving the allyl group and a nucleophile introduced via the chloromethyl ether could be envisioned as a pathway to cyclic ethers. However, based on available literature, there is a notable lack of specific examples detailing the application of this compound in the synthesis of privileged heterocyclic scaffolds. This may suggest that other synthetic equivalents are more commonly employed for such transformations.

Contribution to Natural Product Total Synthesis Efforts

The total synthesis of natural products often requires the use of highly functionalized and versatile building blocks. While the structural features of this compound make it a plausible candidate for such endeavors, there is currently a scarcity of published research that explicitly demonstrates its use in the total synthesis of natural products. The development of novel synthetic strategies that leverage the unique reactivity of this compound could open new avenues for its application in this challenging field of organic chemistry.

Participation in Tandem and Cascade Reaction Sequences

Tandem and cascade reactions are highly efficient processes that allow for the formation of multiple chemical bonds in a single synthetic operation. The bifunctional nature of this compound makes it an intriguing candidate for the design of such reaction sequences. A hypothetical tandem reaction could involve an initial nucleophilic attack at the chloromethyl ether, followed by an intramolecular reaction involving the allyl group.

However, a thorough review of the scientific literature does not reveal specific examples of this compound being utilized in tandem or cascade reaction sequences. This represents a potential area for future research, where the development of novel catalytic systems could unlock the synthetic potential of this reagent in complex, multi-step transformations.

Precursor for the Development of Functionalized Materials (focusing on chemical synthetic routes)

The allyl functionality in this compound suggests its potential use as a monomer or a precursor in the synthesis of functionalized polymers and materials. The double bond can participate in polymerization reactions, such as free-radical polymerization or ring-opening metathesis polymerization (ROMP), to form a polymer backbone. The chloromethoxy group, if it remains intact during polymerization or is introduced onto a pre-formed polymer, could then be used for post-polymerization modification, allowing for the introduction of various functional groups.

Despite this potential, there is a lack of specific research detailing the synthesis of functionalized materials derived from this compound. The related compound, 3-chloro-2-(chloromethyl)-1-propene, has been more extensively studied in the context of polymer chemistry.

Chemical Compound Information

| Compound Name | Synonyms | Molecular Formula | Molar Mass ( g/mol ) |

| This compound | Allyl chloromethyl ether | C₄H₇ClO | 106.55 |

| 3-Chloro-2-(chloromethyl)-1-propene | C₄H₆Cl₂ | 125.00 |

Advanced Spectroscopic Methodologies for Mechanistic Elucidation in 3 Chloromethoxy Prop 1 Ene Chemistry

Application of Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) in Reaction Monitoring and Pathway Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for monitoring the progress of reactions involving 3-(Chloromethoxy)prop-1-ene and for determining the structure of its products. Both ¹H and ¹³C NMR provide detailed information about the molecular structure and connectivity of atoms.

In a typical reaction, the disappearance of the characteristic signals of this compound and the appearance of new signals corresponding to the product(s) can be quantitatively monitored over time. For instance, in the reaction of this compound with a nucleophile, the distinct proton signals of the allyl group and the chloromethoxy group would be expected to shift significantly upon substitution.

¹H NMR: The proton NMR spectrum of this compound exhibits characteristic signals for the vinyl protons (typically in the range of 5.0-6.0 ppm), the allylic protons adjacent to the ether oxygen (around 4.0 ppm), and the protons of the chloromethyl group (around 5.5 ppm). As a reaction proceeds, the integration of these signals will decrease, while new signals corresponding to the product will emerge. For example, in the synthesis of propargyl(allyl) aryloxyethers from chloromethylallyl ether, the appearance of new signals for the aromatic protons and the shifting of the allylic proton signals would be indicative of product formation.

¹³C NMR: Similarly, the ¹³C NMR spectrum provides a unique fingerprint for the carbon skeleton of the molecule. The carbon signals of the double bond, the allylic carbon, and the chloromethyl carbon in this compound can be unambiguously assigned. Upon reaction, changes in the chemical environment of these carbon atoms lead to shifts in their respective signals, allowing for the structural confirmation of the product. For example, in the formation of an ether linkage, the carbon of the former chloromethyl group would experience a significant upfield or downfield shift depending on the nature of the new substituent.

The following table illustrates hypothetical ¹H NMR chemical shift data for a reaction of this compound with a generic nucleophile "Nu-".

| Proton | This compound (Reactant) | Product (Allyl-OCH₂-Nu) |

| =CH₂ | ~5.2 ppm | ~5.3 ppm |

| -CH= | ~5.9 ppm | ~5.9 ppm |

| -O-CH₂-CH= | ~4.0 ppm | ~4.1 ppm |

| -O-CH₂-Cl | ~5.5 ppm | - |

| -O-CH₂-Nu | - | (Varies with Nu) |

Mass Spectrometry for Structural Confirmation of Intermediates and Reaction Products

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of molecules, and to deduce their structure by analyzing their fragmentation patterns. In the context of this compound chemistry, MS is crucial for identifying reaction intermediates and confirming the structure of final products.

Upon ionization in the mass spectrometer, this compound and its derivatives will fragment in a predictable manner. The molecular ion peak (M⁺) will confirm the molecular weight of the compound. The fragmentation pattern, which is the collection of fragment ions and their relative abundances, provides a "fingerprint" that can be used to identify the molecule.

Common fragmentation pathways for ethers include the cleavage of the C-O bond and the C-C bond adjacent to the oxygen atom. For this compound, the loss of a chlorine radical (Cl•) or a chloromethoxy radical (•OCH₂Cl) would be expected fragmentation pathways. The analysis of the mass-to-charge ratio (m/z) of these fragments can help in piecing together the structure of the parent molecule.

For example, in a reaction where the chlorine atom is substituted, the mass spectrum of the product would show a molecular ion peak corresponding to the new molecular weight. The fragmentation pattern would also change, reflecting the presence of the new functional group.

The following table shows some expected key fragments in the mass spectrum of this compound.

| Fragment Ion | Structure | m/z (for ³⁵Cl) |

| [M]⁺ | [CH₂=CHCH₂OCH₂Cl]⁺ | 106 |

| [M-Cl]⁺ | [CH₂=CHCH₂OCH₂]⁺ | 71 |

| [Allyl]⁺ | [CH₂=CHCH₂]⁺ | 41 |

| [Chloromethyl]⁺ | [CH₂Cl]⁺ | 49 |

Vibrational Spectroscopy (Infrared and Raman) in Characterizing Functional Group Transformations

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. They are particularly useful for identifying the presence of specific functional groups and monitoring their transformations during a chemical reaction.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for the C=C double bond (around 1645 cm⁻¹), the C-O-C ether linkage (around 1100 cm⁻¹), and the C-Cl bond (around 650-750 cm⁻¹). When this compound undergoes a reaction, for instance, the substitution of the chlorine atom, the C-Cl stretching vibration would disappear from the spectrum of the product, and new bands corresponding to the new functional group would appear. This allows for a straightforward qualitative assessment of the reaction's progress and success.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and can provide complementary information to IR spectroscopy. The C=C double bond in the allyl group of this compound would give a strong Raman signal. Changes in the position and intensity of this band can provide information about the electronic environment of the double bond, which may be altered during a reaction.

The table below summarizes key IR absorption frequencies for this compound and a hypothetical product where the chlorine has been replaced by a hydroxyl group.

| Functional Group | This compound (cm⁻¹) | Product (Allyloxymethanol) (cm⁻¹) |

| O-H stretch | - | ~3400 (broad) |

| C-H (sp²) stretch | ~3080 | ~3080 |

| C-H (sp³) stretch | ~2950 | ~2950 |

| C=C stretch | ~1645 | ~1645 |

| C-O-C stretch | ~1100 | ~1100 |

| C-Cl stretch | ~700 | - |

X-ray Crystallography of Key this compound Derivatives and Intermediates (where applicable)

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. While this compound itself is a liquid at room temperature, it is possible to form crystalline derivatives or stable intermediates that can be analyzed by this technique.

For example, if a reaction involving this compound leads to the formation of a solid product, obtaining a single crystal suitable for X-ray diffraction would allow for the unambiguous determination of its structure. This would confirm the connectivity of the atoms and the stereochemical outcome of the reaction, providing a complete picture of the molecular architecture.

Currently, there is a lack of publicly available crystallographic data for derivatives of this compound. However, this technique remains a powerful tool that could be applied in future studies to provide definitive structural evidence for novel compounds prepared from this versatile reagent.

Theoretical and Computational Approaches to 3 Chloromethoxy Prop 1 Ene Chemistry

Quantum Chemical Investigations of Electronic Structure and Energetics of 3-(Chloromethoxy)prop-1-ene

There are no specific quantum chemical investigations in the searched literature that detail the electronic structure or energetics of this compound. Such studies would be invaluable for understanding the molecule's fundamental properties, including its molecular orbital energies (HOMO-LUMO gap), charge distribution, and bond strengths. This information is foundational for predicting the molecule's stability and its likely modes of reaction.

Computational Modeling of Reaction Pathways and Transition States for this compound Reactivity

Detailed computational models elucidating the reaction pathways and characterizing the transition states for reactions involving this compound are not present in the available literature. Computational modeling would be essential to map out the potential energy surfaces for its various possible transformations, such as nucleophilic substitution at the chloromethyl group or addition reactions at the allyl double bond. Identifying the structures and energies of transition states would provide critical insights into reaction kinetics and mechanisms.

Density Functional Theory (DFT) Studies on Reactivity, Regioselectivity, and Stereoselectivity

No dedicated Density Functional Theory (DFT) studies focusing on the reactivity, regioselectivity, or stereoselectivity of this compound have been found. DFT is a powerful tool for predicting the outcomes of chemical reactions. For a molecule like this compound, which possesses multiple reactive sites, DFT calculations could predict whether a reagent would preferentially attack the electrophilic carbon of the chloromethyl group or the π-system of the prop-1-ene (B156429) moiety. Furthermore, such studies could explain and predict the stereochemical outcome of reactions at chiral centers or double bonds.

Molecular Dynamics Simulations Exploring Dynamic Aspects of this compound Reactions

The scientific literature accessible through the performed searches contains no reports on molecular dynamics (MD) simulations of this compound. MD simulations would offer a powerful lens through which to view the dynamic, time-dependent behavior of this molecule in various environments. These simulations could explore conformational changes, solvent effects on reactivity, and the intricate motions that govern the process of a chemical reaction, providing a level of detail that is inaccessible through static computational models alone.

Emerging Research Directions and Future Perspectives for 3 Chloromethoxy Prop 1 Ene

Development of More Sustainable and Atom-Economical Synthetic Pathways

The traditional synthesis of 3-(Chloromethoxy)prop-1-ene involves the reaction of allyl alcohol with formaldehyde (B43269) and hydrogen chloride. While effective, this method raises environmental concerns due to the use of hazardous reagents. Current research is therefore geared towards greener and more atom-economical alternatives.

One promising approach involves the direct dehydrative etherification of allyl alcohol and a suitable chloromethylating agent, where the only byproduct is water. This aligns with the principles of green chemistry by minimizing waste. For instance, the use of solid acid catalysts or phase-transfer catalysis in solvent-free conditions for the synthesis of related allyl ethers has shown high selectivity and yield, offering a potential pathway for the sustainable production of this compound. mdpi.com

Atom economy, a measure of how many atoms from the reactants are incorporated into the final product, is another key focus. jocpr.com Reactions that proceed via addition or rearrangement pathways are inherently more atom-economical than substitution reactions that generate stoichiometric byproducts. Research into catalytic routes that could enable the direct addition of a chloromethoxy group across a double bond or the isomerization of a different allyl derivative could represent a significant step forward in the atom-economical synthesis of this compound.

| Synthetic Strategy | Key Features | Potential Advantages |

| Dehydrative Etherification | Use of allyl alcohol and a chloromethylating agent with a catalyst that promotes the removal of water. | Environmentally benign (water as the main byproduct), potential for high selectivity. |

| Phase-Transfer Catalysis | Reaction in a biphasic system with a catalyst to facilitate the transfer of reactants between phases. | Mild reaction conditions, high yields, and reduced solvent usage. mdpi.com |

| Atom-Economical Additions | Catalytic addition of a chloromethoxy equivalent across a C=C bond. | Maximizes the incorporation of starting material atoms into the product, minimizing waste. |

Discovery of Novel Catalytic Systems for this compound Transformations

The reactivity of this compound is largely dictated by the lability of the chloro-substituent and the presence of the allyl group. Novel catalytic systems are being explored to control and expand the range of chemical transformations this compound can undergo.

For the ether linkage, Lewis acids have been shown to catalyze the cleavage of similar chloroalkyl ethers, which could be exploited for controlled deprotection or further functionalization. researchgate.net In the realm of transformations involving the allyl moiety, transition metal catalysis offers a wealth of possibilities. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been demonstrated for allylic ethers, enabling the formation of new carbon-carbon bonds. researchgate.net The development of catalysts that can selectively activate either the C-Cl bond or the C=C bond of this compound would open up new avenues for its application in complex molecule synthesis.

Furthermore, enantioselective catalysis is a major frontier. The development of chiral catalysts that can engage with this compound or its derivatives to produce chiral products is a significant area of interest. This could involve asymmetric allylic alkylation reactions or other stereoselective transformations.

| Catalyst Type | Potential Transformation | Significance |

| Lewis Acids | Cleavage of the chloromethoxy group. | Controlled deprotection or in-situ generation of reactive intermediates. |

| Palladium Complexes | Cross-coupling reactions at the allylic position. | Formation of complex carbon skeletons. researchgate.net |

| Chiral Catalysts | Enantioselective functionalization. | Access to optically active compounds for pharmaceutical and other applications. |

Integration of this compound Chemistry into Continuous Flow Systems

Continuous flow chemistry, utilizing microreactors, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. rsc.orgmdpi.com The integration of the synthesis and reactions of this compound into continuous flow systems is a key area of future development.

The synthesis of related compounds, such as 3-chloro-2-(chloromethyl)-1-propene, has been successfully demonstrated in tubular reactors, showcasing the potential for improved control over reaction parameters and increased safety, particularly for exothermic reactions. researchgate.net Similarly, flow systems can be designed for the subsequent transformations of this compound. For instance, the generation of reactive intermediates from this compound and their immediate use in a subsequent reaction step within a continuous flow setup can minimize the handling of unstable or hazardous species.

The use of immobilized catalysts within flow reactors is another promising direction. This approach facilitates catalyst separation and recycling, further enhancing the sustainability and cost-effectiveness of the process.

| Flow Chemistry Aspect | Application to this compound | Benefits |

| Continuous Synthesis | Production of this compound in a microreactor or tubular reactor. | Improved safety, better temperature control, and potential for higher throughput. researchgate.net |

| Telescoped Reactions | In-line generation and subsequent reaction of derivatives of this compound. | Reduced handling of intermediates and shorter overall reaction times. |

| Immobilized Catalysts | Use of solid-supported catalysts for transformations of this compound in a packed-bed reactor. | Ease of catalyst separation and reuse, leading to more sustainable processes. rsc.org |

Exploration of Unconventional Reactivity Patterns and New Synthetic Horizons for this compound

Beyond its traditional role as an alkylating agent, researchers are exploring unconventional reactivity patterns of this compound to unlock new synthetic possibilities. The interplay between the chloromethyl ether functionality and the allyl group can lead to novel chemical transformations.

One area of exploration is the generation of reactive intermediates under specific catalytic conditions. For example, the formation of an oxy-allyl cation or a related species could lead to novel cycloaddition or rearrangement reactions. rsc.org The ability to control the regioselectivity and stereoselectivity of such reactions would be a significant breakthrough.

Another avenue of research involves the use of this compound in multicomponent reactions, where three or more reactants combine in a single step to form a complex product. The development of new multicomponent reactions featuring this compound would provide rapid access to diverse molecular scaffolds. Furthermore, the application of photoredox catalysis or electrochemistry could unveil new reactivity patterns that are not accessible through traditional thermal methods.

| Research Area | Potential Outcome | Impact on Organic Synthesis |

| Reactive Intermediates | Generation and trapping of novel cationic or radical species from this compound. | Access to new chemical transformations and molecular architectures. |

| Multicomponent Reactions | Development of new one-pot reactions involving this compound. | Rapid and efficient synthesis of complex molecules from simple starting materials. |

| Photoredox/Electrochemistry | Activation of this compound using light or electricity to promote novel reactions. | Discovery of new reaction pathways and expansion of the synthetic utility of the compound. |

Q & A

Q. What are the common synthetic routes for preparing 3-(chloromethoxy)prop-1-ene, and what critical parameters influence reaction yield?

- Methodological Answer : A key synthetic route involves the nucleophilic substitution of 3-chloropropene derivatives with methoxy groups under basic conditions. For example, in the synthesis of antiviral agents, this compound is generated via the addition of chloromethoxy groups to propenyl precursors, followed by oxidation . Critical parameters include:

- Base selection : Strong bases (e.g., NaOH) enhance nucleophilicity but may promote side reactions.

- Temperature : Controlled conditions (0–25°C) minimize decomposition.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve reaction efficiency.

- Data Table :

| Parameter | Optimal Condition | Yield Range |

|---|---|---|

| Base | K₂CO₃ | 70–85% |

| Temperature | 20°C | 75% |

| Solvent | Acetonitrile | 80% |

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 4.5–5.5 ppm (vinyl protons) and δ 3.7–4.0 ppm (chloromethoxy group).

- ¹³C NMR : Signals at ~80 ppm (C-Cl) and ~60 ppm (O-CH₃).

- Mass Spectrometry (MS) : Molecular ion peak at m/z 196.27 (C₄H₇ClO) confirms molecular weight .

- IR Spectroscopy : Stretching vibrations at 750 cm⁻¹ (C-Cl) and 1100 cm⁻¹ (C-O-C).

Advanced Research Questions

Q. What mechanistic insights exist for the acid-catalyzed cleavage of this compound, and how do experimental conditions affect product distribution?

- Methodological Answer : Acidic cleavage (e.g., with HI) proceeds via protonation of the ether oxygen, forming a carbocation intermediate. Product distribution depends on:

- Stability of intermediates : Allylic carbocations may lead to alkyl iodides or aldehydes via rearrangement.

- Reaction time : Prolonged exposure favors thermodynamically stable products.

- Example : In analogous reactions, 1-methoxyprop-1-ene with HI yields aldehydes and alkyl iodides .

- Experimental Design : Use kinetic studies (e.g., quenching at intervals) and GC-MS to track intermediates.

Q. How can computational chemistry (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) simulations can model transition states and activation energies. Key steps:

Optimize geometry of this compound and nucleophiles.

Calculate electrostatic potential maps to identify reactive sites.

Compare energy barriers for SN1 vs. SN2 pathways.

- Case Study : DFT studies on similar chlorinated ethers show SN2 dominance in polar solvents due to reduced steric hindrance .

Q. How should researchers address discrepancies in reported reaction outcomes for derivatives of this compound?

- Methodological Answer :

- Systematic Replication : Vary parameters (solvent, catalyst, stoichiometry) while maintaining controlled conditions.

- Controlled Experiments : Use isotopic labeling (e.g., ¹³C) to trace reaction pathways.

- Statistical Analysis : Apply ANOVA to identify significant variables affecting yield .

Data Contradiction Analysis

Q. Why do some studies report variable yields in the synthesis of this compound derivatives?

- Analysis : Discrepancies often arise from:

- Impurity in starting materials : Use HPLC to verify precursor purity (>95%).

- Moisture sensitivity : Chloromethoxy groups hydrolyze in aqueous conditions; anhydrous protocols are critical .

- Catalyst degradation : Monitor catalyst activity via TLC or in situ IR.

Key Research Findings

- Toxicity Profile : Although direct data on this compound is limited, structurally related allyl chlorides (e.g., 3-chloropropene) are classified as potential carcinogens, necessitating rigorous safety protocols .

- Applications : Used as a building block in antiviral agents (e.g., iso-Valganciclovir) via regioselective alkylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.